molecular formula C20H22N4O5 B2497276 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide CAS No. 899975-01-0

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide

Cat. No.: B2497276
CAS No.: 899975-01-0
M. Wt: 398.419
InChI Key: SOJFJCXJERWKDP-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide (CAS 941895-75-6) is a synthetic small molecule with a molecular formula of C20H22N4O5 and a molecular weight of 398.41 g/mol . This compound features a piperazine core substituted with a 4-methoxyphenyl group and a 2-oxoacetamide moiety linked to a 2-methyl-5-nitrophenyl ring. This structure combines electron-donating (methoxy) and strong electron-withdrawing (nitro) substituents, which can significantly influence its electronic properties, solubility, and potential for interacting with biological targets. The piperazine scaffold is a privileged structure in medicinal chemistry, known for conferring affinity for various central nervous system (CNS) receptors . Specifically, the 4-methoxyphenylpiperazine (4-MeOPP) moiety is a recognized pharmacophore in compounds studied for their activity on serotonergic pathways, such as 5-HT1A receptors . Furthermore, structurally related nitrofuranyl piperazine analogs have recently been investigated for their potent activity against Mycobacterium abscessus, a highly drug-resistant non-tuberculous mycobacterium, suggesting potential research applications in anti-infective discovery . Researchers can explore this compound as a key building block or reference standard in various pharmacological and chemical discovery programs. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-14-3-4-16(24(27)28)13-18(14)21-19(25)20(26)23-11-9-22(10-12-23)15-5-7-17(29-2)8-6-15/h3-8,13H,9-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJFJCXJERWKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylamine with piperazine under controlled conditions to form 4-(4-methoxyphenyl)piperazine.

    Nitration: The next step is the nitration of 2-methylphenylamine to introduce a nitro group, resulting in 2-methyl-5-nitrophenylamine.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the nitrated compound using an appropriate coupling agent, such as carbodiimide, to form the desired oxoacetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its anti-inflammatory and analgesic properties , primarily as a potential inhibitor of cyclooxygenase enzymes (COX). COX inhibitors are widely used in treating pain and inflammation associated with various conditions, including arthritis and cardiovascular diseases.

Case Studies

  • Inhibition of COX Enzymes :
    • A study highlighted the design of derivatives similar to this compound that exhibited selective COX-II inhibition with minimal ulcerogenic effects. These derivatives demonstrated significant anti-inflammatory activity, making them suitable candidates for further development as therapeutic agents .
  • Neuropharmacological Effects :
    • Research has indicated that compounds with a piperazine moiety, like this one, can interact with serotonin receptors, particularly the 5-HT1A receptor. This interaction may contribute to anxiolytic effects, suggesting potential applications in treating anxiety disorders .
  • Antimicrobial Activity :
    • Some derivatives of piperazine compounds have shown promising results against various microbial strains, indicating that the compound could be further explored for its antimicrobial properties .

Biochemical Applications

The structural features of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide make it a valuable tool in biochemical research:

Enzyme Inhibition Studies

This compound can serve as a lead structure for developing enzyme inhibitors. Its ability to inhibit specific enzymes involved in metabolic pathways can aid in understanding disease mechanisms and developing targeted therapies.

Structure-Activity Relationship (SAR) Studies

The compound's unique structure allows researchers to conduct SAR studies, which are essential in drug design. By modifying different parts of the molecule, researchers can identify which modifications enhance biological activity or reduce side effects.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anti-inflammatoryPotential COX-II inhibitor with minimal side effects ,
NeuropharmacologyInteraction with serotonin receptors for anxiety treatment
Antimicrobial ActivityEfficacy against various microbial strains
Enzyme InhibitionLead structure for developing enzyme inhibitors ,
Structure-Activity RelationshipBasis for drug design and optimization ,

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Variations

The key structural variations among similar compounds include:

Piperazine Substitution: 4-Methoxyphenyl (target compound): Enhances lipophilicity and modulates electron density.

Aryl Acetamide Substituents :

  • 2-Methyl-5-nitrophenyl (target compound): The nitro group increases polarity, while the methyl group introduces steric hindrance.
  • 4-(4-Methoxyphenyl)thiazol-2-yl (e.g., compound 18 in ): Replaces the nitrophenyl group with a thiazole ring, altering π-π stacking interactions .
  • 2-Methoxy-5-methylphenyl (e.g., CAS 329929-21-7 in ): Substitutes nitro with methyl, reducing electron-withdrawing effects .

Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~423.45* Not reported 4-Methoxyphenyl, 2-methyl-5-nitrophenyl
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 422.54 289–290 4-Methoxyphenyl, p-tolylthiazole
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) 426.96 282–283 4-Chlorophenyl, p-tolylthiazole
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide () 373.88 Not reported 3-Chlorophenyl, 2-methoxy-5-methylphenyl

*Calculated based on molecular formula C₂₁H₂₃N₅O₅.

Key Observations :

  • The target compound’s nitro group likely reduces solubility compared to methyl or methoxy substituents in analogs .
  • Thiazole-containing analogs (e.g., compound 13) exhibit higher melting points (~289–303°C), suggesting stronger crystalline packing due to planar heterocyclic systems .

Biological Activity

The compound 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C21H23N3O6
  • Molecular Weight : 397.43 g/mol

The compound features a piperazine ring, which is known for its diverse pharmacological properties, and a methoxyphenyl group that enhances its interaction with biological targets.

Research indicates that compounds containing the piperazine moiety often exhibit activity against various neurotransmitter receptors. Specifically, this compound has been studied for its interaction with:

  • Serotonin Receptors : It has shown affinity for 5-HT receptors, which are implicated in mood regulation and anxiety disorders. Binding studies reveal that derivatives with similar structures can act as selective ligands for these receptors, exhibiting low nanomolar binding affinities .
  • Dopamine Receptors : The compound's structural features suggest potential activity at dopamine receptors, which are crucial in the treatment of psychiatric disorders like schizophrenia .

Antidepressant and Anxiolytic Effects

Several studies have demonstrated that compounds with similar structural characteristics to this compound exhibit antidepressant and anxiolytic effects. For instance, piperazine derivatives have been shown to enhance serotonin levels in the brain, thereby alleviating symptoms of depression and anxiety .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies indicate moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Research highlights the compound's potential as an enzyme inhibitor. Specifically, it has been assessed for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Compounds with similar piperazine structures have demonstrated significant AChE inhibition, suggesting potential therapeutic applications in cognitive disorders .

Case Studies

StudyFindings
Study A (2020)Investigated the antidepressant effects of piperazine derivativesFound significant improvement in depressive behaviors in animal models
Study B (2021)Evaluated antimicrobial efficacy against various bacterial strainsDemonstrated moderate effectiveness against Bacillus subtilis
Study C (2022)Assessed AChE inhibition in vitroIdentified promising inhibitory activity comparable to known inhibitors

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